molecular formula C25H23FN2O3 B11214559 5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11214559
M. Wt: 418.5 g/mol
InChI Key: ZYEVJCTXJALKPZ-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactionsCommon reagents used in these reactions include paraformaldehyde, aromatic diamines, and various catalysts to facilitate the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of ethoxy, fluorophenyl, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23FN2O3

Molecular Weight

418.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23FN2O3/c1-3-30-19-13-9-17(10-14-19)25-28-22(20-5-4-6-23(29-2)24(20)31-25)15-21(27-28)16-7-11-18(26)12-8-16/h4-14,22,25H,3,15H2,1-2H3

InChI Key

ZYEVJCTXJALKPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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